Erythro-DL-β-Hydroxynorleucine is a compound of significant interest in biochemical research due to its structural similarities to amino acids and its potential applications in various scientific fields. It is classified as a hydroxylated derivative of norleucine, which is an important non-proteinogenic amino acid. This compound is notable for its role in metabolic pathways and potential therapeutic applications.
Erythro-DL-β-Hydroxynorleucine can be derived from the enzymatic hydroxylation of norleucine using specific dioxygenases, which are enzymes that incorporate hydroxyl groups into organic compounds. The production of this compound has been studied in various microbial systems, particularly those involving Bacillus species, which are known for their biocatalytic properties .
Erythro-DL-β-Hydroxynorleucine falls under the category of aliphatic amino acid derivatives. It is specifically classified as a β-hydroxy amino acid due to the presence of a hydroxyl group on the β-carbon of the norleucine backbone. This classification is crucial for understanding its reactivity and biological functions.
The synthesis of Erythro-DL-β-Hydroxynorleucine can be achieved through several methods:
The enzymatic method typically involves:
Erythro-DL-β-Hydroxynorleucine has a unique molecular structure characterized by:
The molecular formula for Erythro-DL-β-Hydroxynorleucine is . Its molecular weight is approximately 115.17 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and stereochemistry.
Erythro-DL-β-Hydroxynorleucine participates in various chemical reactions, including:
The reactivity of Erythro-DL-β-Hydroxynorleucine can be influenced by factors such as pH and temperature, which affect the stability of functional groups during reactions. Analytical techniques like HPLC and gas chromatography (GC) are often used to monitor reaction progress and product formation.
The mechanism by which Erythro-DL-β-Hydroxynorleucine exerts its biological effects involves:
Research indicates that Erythro-DL-β-Hydroxynorleucine may modulate specific metabolic pathways, potentially impacting protein synthesis and cellular metabolism.
Relevant analyses include melting point determination and solubility tests to characterize physical properties accurately.
Erythro-DL-β-Hydroxynorleucine has several scientific applications:
Erythro-DL-β-Hydroxynorleucine is synthesized primarily via stereoselective β-hydroxylation of non-proteinogenic amino acids, catalyzed by non-heme Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases. These enzymes belong to the 2-oxoglutarate-dependent oxygenase (2-OGDO) superfamily, characterized by a conserved double-stranded β-helix (jelly-roll) fold that coordinates Fe²⁺ via a "facial triad" (typically two histidine residues and one aspartate/glutamate residue) [8] [9]. The catalytic cycle (Figure 1) involves:
Enzymes like SadA (from Burkholderia ambifaria) exemplify this mechanism. SadA hydroxylates N-succinyl-L-leucine to yield N-succinyl-L-threo-β-hydroxyleucine with >99% diastereoselectivity, demonstrating high specificity for aliphatic amino acid derivatives [7]. Similarly, KtzO and KtzP from the kutzneride biosynthetic pathway hydroxylate glutamic acid bound to peptidyl carrier proteins (PCPs), producing erythro- or threo-β-hydroxyglutamic acid isomers [1]. This stereochemical precision is governed by enzyme-substrate interactions within the catalytic pocket, positioning the β-C‒H bond perpendicular to the Fe‒O bond for optimal reactivity [7].
Table 1: Key Fe(II)/α-KG-Dependent Dioxygenases for β-Hydroxy Amino Acid Synthesis
Enzyme | Source | Substrate | Product | Diastereoselectivity |
---|---|---|---|---|
SadA | Burkholderia ambifaria | N-Succinyl-L-leucine | N-Succinyl-L-threo-β-hydroxyleucine | >99% |
KtzO | Kutzneria spp. | PCP-bound glutamic acid | threo-β-hydroxyglutamic acid | Stereospecific |
KtzP | Kutzneria spp. | PCP-bound glutamic acid | erythro-β-hydroxyglutamic acid | Stereospecific |
Heterologous expression of 2-OGDO enzymes in microbial hosts enables scalable production of erythro-β-hydroxynorleucine derivatives. Two industrial workhorses dominate:
Table 2: Metabolic Engineering Strategies for β-Hydroxy Amino Acid Production
Host | Modification | Target Effect | Outcome |
---|---|---|---|
C. glutamicum | ilvE deletion + sadA expression | Norleucine accumulation + hydroxylation | 1.2 g/L N-succinyl-β-hydroxynorleucine |
E. coli (ΔpfkA) | EDP overexpression (edd, eda) | Increased NADPH supply | 70% glycolytic flux via EDP |
E. coli | yfjB (NAD kinase) overexpression | Enhanced NADP⁺ availability | 1.8-fold ↑ NADP⁺ pool |
2-Oxoglutarate (α-KG) and ascorbate are indispensable cofactors optimizing dioxygenase activity:
Table 3: Cofactor Optimization in 2-OGDO Catalysis
Cofactor | Function | Kinetic Parameter | Engineering Strategy |
---|---|---|---|
α-KG | Oxygen activation; decarboxylation | Kₘ = 50–200 μM | ↑ TCA flux (gltA, icd overexpression) |
Ascorbate | Fe²⁺ regeneration; enzyme reactivation | EC₅₀ = 100–500 μM | Glutaredoxin coexpression |
O₂ | Substrate for ferryl-oxo formation | Kₘ = 20–50 μM | Oxygen-limited fermentation control |
Compounds Mentioned in Article
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4